3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H16N4O4S and its molecular weight is 408.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 3-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide, is a multitargeted compound . It is likely to interact with several targets, including central sodium/calcium currents and the transient receptor potential vanilloid 1 (TRPV1) receptor .
Mode of Action
The compound’s mode of action involves the inhibition of central sodium/calcium currents and antagonism of the TRPV1 receptor . This interaction with its targets leads to changes in the cellular environment, affecting the function of neurons and potentially reducing the occurrence of seizures and pain.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. Specifically, the inhibition of sodium/calcium currents can affect neuronal excitability, potentially reducing the occurrence of seizures . Additionally, the antagonism of the TRPV1 receptor can modulate pain signaling pathways .
Pharmacokinetics
The compound has demonstrated drug-like absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties in in vitro assays . These properties suggest that the compound has good bioavailability, making it a potential candidate for further development in epilepsy and neuropathic pain indications .
Result of Action
The compound has shown potent anticonvulsant and antinociceptive properties . In animal models, it demonstrated broad-spectrum protective activity in a range of seizure models, such as the maximal electroshock (MES) test, the pentylenetetrazole-induced seizures (scPTZ), and the 6 Hz (32 mA) seizures . Additionally, it revealed potent efficacy in the formalin-induced tonic pain .
Action Environment
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-29-15-7-3-5-13(11-15)19-22-23-20(28-19)21-18(27)12-4-2-6-14(10-12)24-16(25)8-9-17(24)26/h2-7,10-11H,8-9H2,1H3,(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZFBSOMEOCNDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.